![molecular formula C23H27ClN4O2 B2716130 2-amino-4-(2-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 712296-17-8](/img/structure/B2716130.png)
2-amino-4-(2-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in pharmaceuticals and biologically active compounds. These include an indole ring (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring), a pyran ring (a six-membered ring with one oxygen atom), and a nitrile group (a carbon-nitrogen triple bond). These features suggest that this compound could have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. The indole and pyran rings are likely to contribute to the compound’s rigidity, while the various substituents (the amino, chlorophenyl, diethylamino propyl, and nitrile groups) could influence its reactivity and interactions with biological targets .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its various functional groups. For example, the amino group could act as a nucleophile in reactions with electrophiles, while the nitrile group could be hydrolyzed to give a carboxylic acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (such as the amino and nitrile groups) could increase its solubility in polar solvents .
科学的研究の応用
Structural and Optical Properties
The structural and optical properties of derivatives closely related to the specified chemical compound have been studied, particularly focusing on their transition to thin films. These studies have found that such compounds, when deposited to form thin films, retain their chemical bonds and demonstrate specific optical properties determined by spectrophotometric measurements. This includes absorption parameters and the type of electron transition, which are crucial for applications in materials science and optical engineering (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Properties and Device Fabrication
Photovoltaic properties of derivatives have been analyzed, showing potential in organic–inorganic photodiode fabrication. The study highlighted the utility of these compounds in creating heterojunction diodes with photovoltaic properties under illumination, which could be leveraged in solar cell technology and light-sensitive devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
Research on the dielectric properties of similar compounds has revealed their potential in electronic applications. Such studies show the effect of substitution groups on the AC electrical conductivity and dielectric properties, which is essential for the development of electronic materials and components, such as capacitors and transistors (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Antifungal Activity
Compounds with a similar structure have been investigated for their antifungal properties, indicating the potential pharmaceutical applications of these chemicals. The synthesis of novel polyheterocyclic compounds containing fused triazine moiety and their antifungal activity highlight the broader implications of such research in developing new antifungal agents (Ibrahim, Abdel-Rahman, Abdel-Halim, Ibrahim, & Allimony, 2008).
Molecular Docking and Antimicrobial Activity
The exploration of novel pyridine and fused pyridine derivatives, including the compound of interest, for their antimicrobial activity via molecular docking studies, underscores the potential of such compounds in medicinal chemistry. These studies provide a foundation for the development of new antimicrobial agents, contributing to the ongoing search for effective treatments against resistant microbial strains (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-amino-4-(2-chlorophenyl)-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O2/c1-4-27(5-2)11-8-12-28-15(3)13-19-21(23(28)29)20(17(14-25)22(26)30-19)16-9-6-7-10-18(16)24/h6-7,9-10,13,20H,4-5,8,11-12,26H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFQOGWREVYFQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(2-chlorophenyl)-6-(3-(diethylamino)propyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

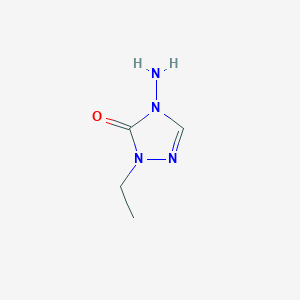
![2-({[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)-4-pyrimidinol](/img/structure/B2716050.png)

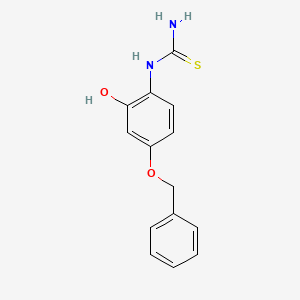
![4-methyl-N-(2-(6-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2716059.png)
![5-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2716060.png)
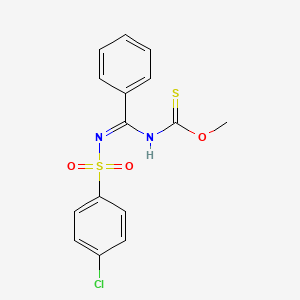
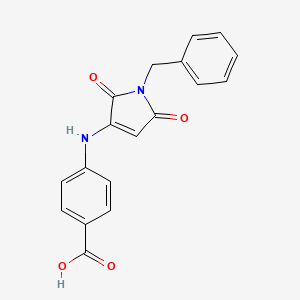

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2716065.png)
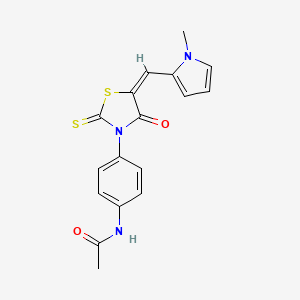
![2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2716068.png)
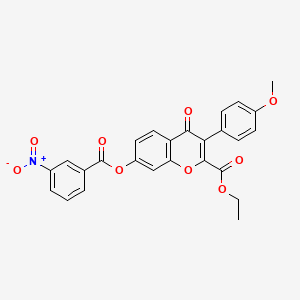
![2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2716070.png)